2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol
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Overview
Description
2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol is a complex organic compound that features a pyrimidine ring substituted with amino, bromo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-amino-5-bromo-6-methylpyrimidine with 4-aminophenylethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromo group or reduction of the pyrimidine ring.
Substitution: The amino and bromo groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups
Properties
CAS No. |
6327-18-0 |
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Molecular Formula |
C13H15BrN4O |
Molecular Weight |
323.19 g/mol |
IUPAC Name |
2-[4-[(2-amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C13H15BrN4O/c1-8-11(14)12(18-13(15)16-8)17-10-4-2-9(3-5-10)6-7-19/h2-5,19H,6-7H2,1H3,(H3,15,16,17,18) |
InChI Key |
AVFXIHJMODBOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)NC2=CC=C(C=C2)CCO)Br |
Origin of Product |
United States |
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